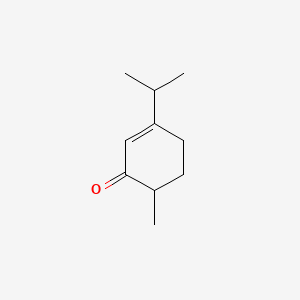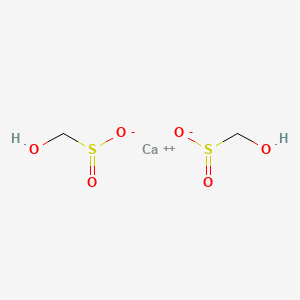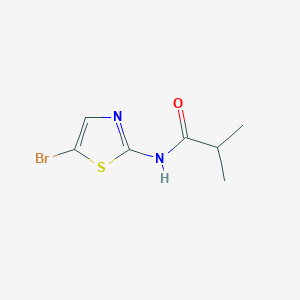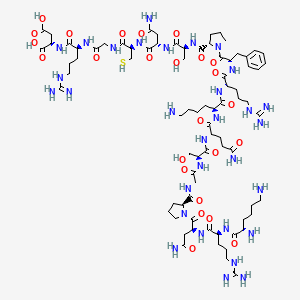
Naproxen Diisopropyl Amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen Diisopropyl Amide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID)Naproxen itself is widely used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naproxen Diisopropyl Amide typically involves the amidation of Naproxen with diisopropylamine. One efficient method for the synthesis of amides is the use of 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione as a coupling agent . This reaction can be carried out under mild conditions without the need for a catalyst, making it a practical approach for laboratory synthesis.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow chemistry techniques to enhance the efficiency and scalability of the synthesis process . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Naproxen Diisopropyl Amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halogenating agents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Naproxen Diisopropyl Amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of amide derivatives on biological systems.
Medicine: Research into its potential as an anti-inflammatory agent or its role in drug delivery systems.
Industry: Its synthesis and applications in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Naproxen Diisopropyl Amide is similar to that of Naproxen. It involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, the mediators of inflammation . By inhibiting these enzymes, this compound reduces inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Ketoprofen: Known for its analgesic and anti-inflammatory effects.
Meclofenamic Acid: Used for its anti-inflammatory and analgesic properties
Uniqueness
Naproxen Diisopropyl Amide is unique due to its specific amide structure, which may offer different pharmacokinetic properties compared to other NSAIDs. This uniqueness can lead to variations in absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C20H28N2O5 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2S)-2-(5-methoxynaphthalen-2-yl)propanoic acid;propanamide |
InChI |
InChI=1S/C14H14O3.2C3H7NO/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2;2*1-2-3(4)5/h3-9H,1-2H3,(H,15,16);2*2H2,1H3,(H2,4,5)/t9-;;/m0../s1 |
Clé InChI |
UFSSZCOXDSWCQW-WWPIYYJJSA-N |
SMILES isomérique |
CCC(=O)N.CCC(=O)N.C[C@@H](C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
SMILES canonique |
CCC(=O)N.CCC(=O)N.CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


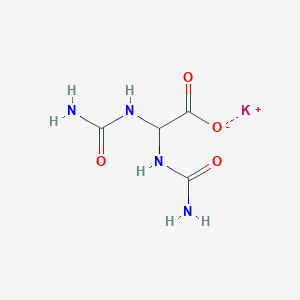
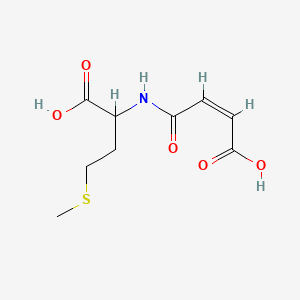
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)


